1-(3-fluorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Overview
Description
1-(3-fluorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a useful research compound. Its molecular formula is C21H20FN7O3S and its molecular weight is 469.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
ZINC15884184, also known as 1-(3-fluorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine, is a zinc compound . Zinc is an essential element that forms an integral part of many enzymes and plays a crucial role in protein synthesis and cell division .
Mode of Action
Zinc has three primary biological roles: catalytic, structural, and regulatory . The catalytic and structural roles of zinc are well established . Zinc ions (Zn 2+) are taken up/released across biological membranes by zinc transporters, maintaining intracellular and intra-organellar Zn 2+ homeostasis . The histidine-rich loop shared by several zinc transporters facilitates Zn 2+ recruitment to the transmembrane Zn 2+ -binding site .
Biochemical Pathways
Zinc plays a significant role in various biochemical pathways. It serves as a key component in many signal transduction processes and acts as an essential cofactor for many proteins and enzymes . An imbalance of zinc is associated with neuronal damage linked to traumatic brain injury, stroke, and seizures .
Pharmacokinetics
Zinc is known to be a necessary trace element in the diet . Studies suggest that zinc may be better absorbed in humans in certain forms , but the specific ADME properties of ZINC15884184 are yet to be determined.
Result of Action
Zinc plays an important role in antiviral immunity in several viral infections . Clinical studies reveal that zinc treatment using a combination of HCQ and zinc significantly reduced symptom score and the rates of hospital admission and mortality in COVID-19 patients . These data support that zinc might act as an anti-viral agent in addition to its anti-inflammatory and anti-oxidant properties .
Properties
IUPAC Name |
7-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN7O3S/c1-32-17-7-5-16(6-8-17)29-21-19(25-26-29)20(23-14-24-21)27-9-11-28(12-10-27)33(30,31)18-4-2-3-15(22)13-18/h2-8,13-14H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFPYCDHQYJPSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=CC(=C5)F)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN7O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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